5-(Chloromethyl)-1,2,3-trimethylbenzene

Description

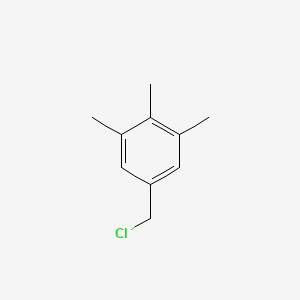

5-(Chloromethyl)-1,2,3-trimethylbenzene is an aromatic compound with a benzene ring substituted with three methyl groups and one chloromethyl group

Properties

Molecular Formula |

C10H13Cl |

|---|---|

Molecular Weight |

168.66 g/mol |

IUPAC Name |

5-(chloromethyl)-1,2,3-trimethylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5H,6H2,1-3H3 |

InChI Key |

QSXCPLAFNLQCBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2,3-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes have been developed to optimize the reaction conditions and improve yield. These processes involve the use of high-efficiency reactors and precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2,3-trimethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.

Oxidation Reactions: Products include benzoic acid derivatives and benzaldehyde derivatives.

Reduction Reactions: The primary product is 1,2,3-trimethylbenzene.

Scientific Research Applications

5-(Chloromethyl)-1,2,3-trimethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of advanced materials such as polymers and resins.

Biological Studies: It is used as a probe in biochemical studies to understand the interactions of aromatic compounds with biological molecules.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2,3-trimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring with various nucleophiles . This reactivity is exploited in organic synthesis to introduce functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Trimethylbenzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

5-(Bromomethyl)-1,2,3-trimethylbenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.

1,2,4-Trimethylbenzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.

Uniqueness

5-(Chloromethyl)-1,2,3-trimethylbenzene is unique due to the presence of the chloromethyl group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and other applications .

Biological Activity

5-(Chloromethyl)-1,2,3-trimethylbenzene, also known as pseudocumene chloromethyl derivative, is a chlorinated aromatic compound. Its biological activity has garnered interest due to its potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological effects, mechanisms of action, and relevant studies related to this compound.

- IUPAC Name : this compound

- CAS Number : 24812-20-2

- Molecular Formula : C10H13Cl

- Molecular Weight : 172.67 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with biological systems. Studies have indicated potential antimicrobial and anticancer properties.

The mechanism of action for chlorinated aromatic compounds often involves:

- Enzyme Inhibition : Chlorinated compounds can inhibit enzymes critical for cellular functions.

- Reactive Metabolite Formation : The chloromethyl group can undergo metabolic transformations leading to reactive intermediates that interact with cellular macromolecules.

Toxicological Profile

Research on the toxicological effects of trimethylbenzenes (TMBs), including this compound, indicates potential health risks associated with exposure.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both gram-positive and gram-negative bacteria.

- Anticancer Potential : Research highlighted its potential as an anticancer agent by inducing apoptosis in cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other trimethylbenzene isomers:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,2,4-TMB | Moderate toxicity; some antimicrobial properties | Enzyme inhibition; reactive metabolite formation |

| 1,3,5-TMB | Low toxicity; minimal biological activity | Limited interaction with biological targets |

Environmental Impact

The environmental persistence of chlorinated compounds raises concerns regarding their ecological impact. Studies indicate that these compounds can bioaccumulate in aquatic organisms and potentially disrupt endocrine functions in wildlife.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.